N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-4-methylbenzamide
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Overview
Description
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-4-methylbenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a cyano group and a methyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano precursor.
Attachment of the Aminoethyl Group: The aminoethyl group can be attached through a nucleophilic substitution reaction with an appropriate ethylamine derivative.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction using 4-methylbenzoic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-4-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group can be replaced with other nucleophiles under suitable conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-4-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various functionalized compounds.
Mechanism of Action
The mechanism of action of N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-4-methylbenzamide can be compared with other similar compounds, such as:
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-N-(2-fluorophenyl)urea: This compound has a similar quinoline core but features a urea moiety instead of a benzamide moiety.
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)benzenesulfonamide: This compound has a sulfonamide group instead of a benzamide group.
Properties
CAS No. |
606104-82-9 |
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Molecular Formula |
C21H20N4O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]-4-methylbenzamide |
InChI |
InChI=1S/C21H20N4O/c1-14-6-8-16(9-7-14)21(26)24-11-10-23-20-18(13-22)12-17-5-3-4-15(2)19(17)25-20/h3-9,12H,10-11H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
UHLRIGHYWGBIIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCNC2=NC3=C(C=CC=C3C=C2C#N)C |
Origin of Product |
United States |
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